REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9]([CH2:11][CH2:12][CH2:13]Cl)[N:8]=[C:7](C(Cl)(Cl)Cl)[N:6]=1>CO>[CH:11]1([C:9]2[N:10]=[C:5]([NH2:4])[N:6]=[C:7]([O:2][CH3:1])[N:8]=2)[CH2:13][CH2:12]1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
2-amino-4-(3-chloropropyl)-6-trichloromethyl-1,3,5-triazine
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)CCCCl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 60° C. for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed suspension is filtered under suction
|
Type
|
ADDITION
|
Details
|
diluted with 250 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 200 ml of ethylene chloride each time
|
Type
|
CUSTOM
|
Details
|
The organic phases are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The oil which remains is purified through a silica gel column
|
Type
|
CUSTOM
|
Details
|
The eluant is evaporated off
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC(=NC(=N1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |